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Compound of Interest

Compound Name:
Benzyl 4-hydroxy-4-

methylpiperidine-1-carboxylate

Cat. No.: B067985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical

synthesis. Due to the limited availability of published experimental data for this specific

molecule, this document presents predicted spectroscopic characteristics based on its

chemical structure and analysis of closely related compounds. The information herein is

intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate Molecular Formula:

C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol CAS Number: 169750-57-6[1]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

These predictions are based on the analysis of the compound's functional groups and data

from analogous structures.
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¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 m 5H Ar-H

~5.15 s 2H -O-CH₂-Ph

~3.8-3.2 m 4H
Piperidine CH₂ (axial

& equatorial)

~2.0 (broad) s 1H -OH

~1.6-1.4 m 4H
Piperidine CH₂ (axial

& equatorial)

~1.25 s 3H -CH₃

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~155.0 C=O (Carbamate)

~137.0 Ar-C (quaternary)

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~68.0 -O-CH₂-Ph

~67.0 C-OH (quaternary)

~40.0 Piperidine CH₂ (adjacent to N)

~35.0 Piperidine CH₂

~28.0 -CH₃

Note: The PubChem database entry for this compound (CID 10514757) indicates the existence

of a ¹³C NMR spectrum, though the data is not directly provided.[1]

Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl)

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1690 Strong C=O stretch (carbamate)

~1450 Medium C=C stretch (aromatic)

~1240 Strong C-N stretch

~1100 Strong C-O stretch

Mass Spectrometry (MS) Data (Predicted)
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m/z Relative Intensity Assignment

249 Moderate [M]⁺ (Molecular Ion)

234 Low [M - CH₃]⁺

231 Low [M - H₂O]⁺

158 Moderate [M - C₇H₇O]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Note: A GC-MS spectrum is noted in the PubChem database entry for this compound (CID

10514757), but the spectral data is not directly accessible.[1]

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters may need to be optimized for the specific sample and

equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 4-hydroxy-4-
methylpiperidine-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75 MHz for a

300 MHz spectrometer.

Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10514757
https://www.benchchem.com/product/b067985?utm_src=pdf-body
https://www.benchchem.com/product/b067985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing to the internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, scan the range from 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal)

and subtract it from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively

volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry

(GC-MS) is a suitable method.

Ionization: Use Electron Ionization (EI) as the standard ionization technique to generate

fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of chemical synthesis, purification, and

subsequent spectroscopic analysis for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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